(2E)-3-bromobut-2-enal
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Overview
Description
(E)-3-Bromobut-2-enal is an organic compound characterized by the presence of a bromine atom attached to a butenal structure. This compound is notable for its applications in various chemical reactions and its potential utility in scientific research. The structure of (E)-3-Bromobut-2-enal includes a double bond between the second and third carbon atoms, with the bromine atom attached to the third carbon and an aldehyde group at the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Bromobut-2-enal typically involves the bromination of but-2-enal. One common method is the addition of bromine to but-2-enal in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the addition and ensure the formation of the (E)-isomer.
Industrial Production Methods: Industrial production of (E)-3-Bromobut-2-enal may involve continuous flow processes where but-2-enal is reacted with bromine under controlled conditions. The use of catalysts and specific reaction chambers can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Bromobut-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed:
Oxidation: 3-Bromobutanoic acid.
Reduction: 3-Bromobutanol.
Substitution: 3-Hydroxybut-2-enal or 3-Aminobut-2-enal.
Scientific Research Applications
(E)-3-Bromobut-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-3-Bromobut-2-enal involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. These reactive sites make (E)-3-Bromobut-2-enal a versatile compound in chemical synthesis.
Comparison with Similar Compounds
(Z)-3-Bromobut-2-enal: The cis-isomer of (E)-3-Bromobut-2-enal, with different spatial arrangement of atoms.
3-Chlorobut-2-enal: Similar structure but with a chlorine atom instead of bromine.
3-Bromobutanal: Lacks the double bond present in (E)-3-Bromobut-2-enal.
Properties
Molecular Formula |
C4H5BrO |
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Molecular Weight |
148.99 g/mol |
IUPAC Name |
(E)-3-bromobut-2-enal |
InChI |
InChI=1S/C4H5BrO/c1-4(5)2-3-6/h2-3H,1H3/b4-2+ |
InChI Key |
YXUMKCALEMGCQT-DUXPYHPUSA-N |
Isomeric SMILES |
C/C(=C\C=O)/Br |
Canonical SMILES |
CC(=CC=O)Br |
Origin of Product |
United States |
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